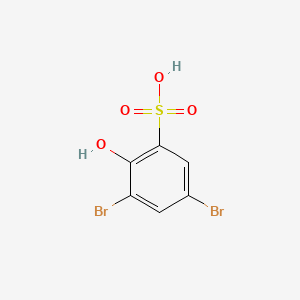

3,5-Dibromo-2-hydroxybenzenesulphonic acid

Description

Overview of Benzenesulfonic Acid Derivatives in Chemical Research

Benzenesulfonic acid and its derivatives are a class of organosulfur compounds characterized by a sulfonic acid functional group attached to a benzene (B151609) ring. These compounds are strong acids and are typically soluble in water. In chemical research, benzenesulfonic acid derivatives serve as crucial intermediates and catalysts in a wide array of synthetic transformations. Their applications span across the manufacturing of detergents, dyes, and pharmaceuticals. For instance, they are precursors to linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in cleaning products. Furthermore, their acidic nature makes them effective catalysts in reactions such as esterification and dehydration. The versatility of benzenesulfonic acid derivatives stems from the reactivity of both the aromatic ring, which can undergo further substitution, and the sulfonic acid group itself.

Significance of Aromatic Halogenation in Synthetic Chemistry

Aromatic halogenation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. pharmacareerinsider.comwikipedia.org This process involves the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto an aromatic ring. The resulting aryl halides are highly valuable intermediates in the construction of more complex molecules. They are key precursors in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a halogen atom on an aromatic ring can also significantly influence the molecule's electronic properties and reactivity, as well as its biological activity. pharmacareerinsider.com For instance, halogenation is a common strategy in medicinal chemistry to enhance the efficacy or metabolic stability of drug candidates. The reaction typically proceeds via the generation of a potent electrophile from the halogen, often facilitated by a Lewis acid catalyst. wikipedia.orglibretexts.org However, for highly activated rings, such as phenols, the reaction can often proceed without a catalyst. wikipedia.org

Contextualization of 3,5-Dibromo-2-hydroxybenzenesulphonic Acid within Organic Chemistry

This compound, with the chemical formula C₆H₄Br₂O₄S, is a polysubstituted aromatic compound that integrates the structural features of a phenol (B47542), a benzenesulfonic acid, and a di-brominated benzene ring. sielc.com Its structure places it at the intersection of several important classes of organic compounds. The hydroxyl group makes it a phenol, which is an activated aromatic system prone to further electrophilic substitution. The sulfonic acid group confers strong acidic properties and influences the directing effects of other substituents. The two bromine atoms, being electron-withdrawing, have a deactivating effect on the aromatic ring, yet their presence offers potential for further synthetic modifications through reactions characteristic of aryl halides. The interplay of these functional groups—the activating hydroxyl group and the deactivating bromine atoms and sulfonic acid group—creates a unique reactivity profile for the molecule.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 94159-37-2 |

| Molecular Formula | C₆H₄Br₂O₄S |

| Molecular Weight | 331.967 g/mol |

| Synonyms | 3,5-Dibromo-2-hydroxybenzene-1-sulfonic acid; Benzenesulfonic acid, 3,5-dibromo-2-hydroxy- |

This data is compiled from multiple sources. sielc.com

The study of this compound provides insights into the principles of electrophilic aromatic substitution on highly substituted rings, the influence of multiple functional groups on molecular properties, and the potential applications of such specialized chemical structures. While specific research on this exact compound is not extensively documented in readily available literature, its structural motifs are common in various areas of chemical science, suggesting its potential as a building block or a compound of interest for further investigation. For instance, analysis of this compound can be performed using techniques like reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Properties

CAS No. |

94159-37-2 |

|---|---|

Molecular Formula |

C6H4Br2O4S |

Molecular Weight |

331.97 g/mol |

IUPAC Name |

3,5-dibromo-2-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H4Br2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,(H,10,11,12) |

InChI Key |

FFWRVGFHKDCZQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)O)O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dibromo 2 Hydroxybenzenesulphonic Acid and Analogous Compounds

Historical Preparative Routes to Halogenated Hydroxybenzenesulfonic Acids

Historically, the synthesis of halogenated hydroxybenzenesulfonic acids relied on foundational electrophilic aromatic substitution reactions. Early methods often involved the direct sulfonation of phenols using concentrated sulfuric acid, followed by halogenation. The sulfonation of phenol (B47542) is highly dependent on temperature; reacting at lower temperatures tends to favor the formation of the ortho-isomer (2-hydroxybenzenesulphonic acid), while higher temperatures yield the more thermodynamically stable para-isomer (4-hydroxybenzenesulphonic acid). mlsu.ac.in

Contemporary Synthetic Strategies for 3,5-Dibromo-2-hydroxybenzenesulphonic Acid

Modern synthetic chemistry offers more refined and targeted strategies for the preparation of this compound. These methods leverage a deeper understanding of reaction mechanisms and directing group effects to achieve greater control over the final product's structure.

The order in which bromination and sulfonation steps are performed is critical to the outcome of the synthesis due to the differing directing effects of the functional groups. The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the sulphonic acid group (-SO₃H) is a deactivating meta-director.

A more direct and regioselective approach involves the bromination of a pre-formed sulfonated phenol. The synthesis of the target compound, this compound, can be effectively achieved by starting with 2-hydroxybenzenesulphonic acid (o-phenolsulphonic acid).

In this precursor, both the hydroxyl group and the sulphonic acid group direct the incoming bromine electrophiles.

The -OH group at position 2 is a strong activator and directs substitution to its ortho (position 3) and para (position 5) positions.

The -SO₃H group at position 1 is a deactivating group but directs incoming substituents to the meta positions (positions 3 and 5).

This convergence of directing effects from both functional groups strongly favors the substitution of bromine atoms at the C3 and C5 positions. The reaction of o-phenolsulphonic acid with an aqueous solution of bromine can lead to the formation of 2,4,6-tribromophenol (B41969), which indicates that under these conditions, bromination occurs with the simultaneous replacement of the -SO₃H group. mlsu.ac.inaskfilo.com Therefore, controlling the reaction conditions, such as using a specific stoichiometry of a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, is crucial to achieve the desired this compound without displacing the sulphonic acid moiety.

An alternative strategy begins with a phenol ring that is already halogenated in the desired pattern, followed by the introduction of the sulphonic acid group. For the target compound, this would conceptually involve the sulfonation of 2,4-dibromophenol.

In 2,4-dibromophenol, the hydroxyl group at C1 is the most powerful activating group and will direct the incoming electrophile (-SO₃H). The positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. Since positions 2 and 4 are already occupied by bromine atoms, the sulfonation is strongly directed to the C6 position. This would result in the formation of 3,5-Dibromo-2-hydroxybenzene-1-sulphonic acid. The reaction is typically carried out using a sulfonating agent like sulfur trioxide (SO₃) in an inert solvent to prevent unwanted side reactions. askfilo.com

Optimization of Reaction Conditions and Selectivity in Synthesis

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of solvent, temperature, catalyst, and the nature of the electrophilic agent are all critical factors.

For instance, in the halogenation of phenols, the solvent polarity plays a significant role. In polar solvents like water, phenol ionizes to the more reactive phenoxide ion, leading to polysubstitution. mlsu.ac.inyoutube.com In contrast, non-polar solvents like carbon tetrachloride or carbon disulfide reduce this ionization, allowing for more controlled mono-halogenation. mlsu.ac.in

Temperature is another key variable, particularly in sulfonation. As noted, the sulfonation of phenol can be directed to the ortho or para position by controlling the reaction temperature. mlsu.ac.in Similar control is necessary when sulfonating substituted phenols to favor the desired isomer and prevent decomposition or side reactions at elevated temperatures.

The choice of brominating agent also affects selectivity. While elemental bromine is potent, it can lead to over-bromination. Milder and more selective reagents, such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant, can provide better control over the degree of halogenation. beilstein-journals.orgresearchgate.net Recent developments include novel iodine(III)-based reagents that allow for efficient bromination under very mild, room-temperature conditions. nih.govrsc.org

The following interactive table illustrates how reaction parameters can be varied to optimize the synthesis of halogenated phenols, a key step in producing the target compound.

| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Rationale |

| Solvent (Bromination) | Water (Polar) | Polysubstitution (e.g., 2,4,6-Tribromophenol) | CS₂ (Non-polar) | Monosubstitution (o- and p-isomers) | Polar solvents promote phenoxide ion formation, which is highly reactive. Non-polar solvents limit ionization. mlsu.ac.in |

| Temperature (Sulfonation) | Low Temperature | Ortho-isomer favored (Kinetic product) | High Temperature | Para-isomer favored (Thermodynamic product) | The para-isomer is more stable, and higher temperatures provide the energy to overcome the activation barrier to its formation. mlsu.ac.in |

| Brominating Agent | Br₂ (aqueous) | High reactivity, potential for over-bromination | NBS (N-bromosuccinimide) | Milder, more selective bromination | NBS provides a slow, controlled release of electrophilic bromine, reducing the likelihood of multiple substitutions. beilstein-journals.org |

| Catalyst | None (for activated rings) | Reaction proceeds readily | Lewis Acid (e.g., AlBr₃) | Not required for phenol, can alter selectivity | The -OH group is a strong enough activator that a catalyst is often unnecessary for halogenation. savemyexams.com |

Green Chemistry Approaches and Sustainable Synthesis Principles

In line with modern chemical manufacturing standards, the principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound. jddhs.com The goal is to develop processes that are more environmentally benign, safer, and more efficient.

Key green chemistry strategies applicable to this synthesis include:

Alternative Solvents: Replacing hazardous chlorinated solvents like carbon tetrachloride with greener alternatives such as water, supercritical CO₂, or ionic liquids can significantly reduce environmental impact. jddhs.com

Catalysis: The use of catalysts, particularly biocatalysts like enzymes, can enable reactions to proceed under milder conditions with high selectivity, reducing energy consumption and the formation of byproducts. jddhs.comijpsjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and choosing reactions that generate less waste.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry can drastically reduce reaction times from hours to minutes, thereby lowering energy consumption. jddhs.comijpsjournal.com For example, the halogenation of phenols using N-halosuccinimides can be carried out efficiently under solvent-free grinding conditions, a process known as mechanochemistry. beilstein-journals.org

Safer Reagents: Substituting hazardous reagents like elemental bromine with safer alternatives is a primary goal. The use of bromide salts (e.g., KBr) in conjunction with an in-situ oxidant provides a safer way to generate the required electrophilic bromine. researchgate.net Visible-light-induced protocols are also emerging as a powerful and environmentally friendly way to initiate reactions without harsh reagents. beilstein-archives.org

Adopting these green principles not only minimizes the environmental footprint of synthesizing this compound but can also lead to more cost-effective and safer industrial processes.

Chemical Reactivity and Mechanistic Studies of 3,5 Dibromo 2 Hydroxybenzenesulphonic Acid

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The aromatic ring of 3,5-Dibromo-2-hydroxybenzenesulphonic acid is highly substituted, which influences its susceptibility to further substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of this compound is generally activated towards electrophilic attack due to the powerful electron-donating nature of the hydroxyl group. byjus.com Phenols are known to be highly prone to electrophilic substitution reactions because the hydroxyl group increases the electron density of the ring, particularly at the ortho and para positions. byjus.combyjus.com This activation facilitates the stabilization of the positively charged reaction intermediate, known as an arenium ion. byjus.com

Despite the presence of three deactivating groups (two bromine atoms and a sulfonic acid group), the activating effect of the hydroxyl group is dominant. msu.edu Therefore, the compound can undergo further electrophilic substitution, such as halogenation or nitration, at the remaining vacant positions on the ring (positions 4 and 6). For instance, phenols readily react with bromine even without a Lewis acid catalyst to yield substituted products. byjus.com

A notable electrophilic substitution is ipso substitution, where an incoming electrophile replaces a substituent already present on the ring. wikipedia.orgstackexchange.com In related compounds like 4-hydroxybenzenesulphonic acid, treatment with excess bromine water leads to the replacement of the sulfonic acid group (-SO₃H) with a bromine atom, a process known as desulfonation. youtube.com This suggests that this compound could potentially undergo similar ipso attack at the carbon bearing the sulfonic acid group under harsh halogenating conditions. youtube.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is generally unfavorable for electron-rich aromatic compounds like phenols. ic.ac.ukresearchgate.net The reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group to sufficiently decrease the electron density of the ring and stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.comnih.govyoutube.com

In this compound, the hydroxyl group is a strong electron-donating group, which increases the ring's electron density and thus repels incoming nucleophiles. researchgate.netyoutube.com The bromine atoms and sulfonic acid group are electron-withdrawing, but their effect is not typically sufficient to activate the ring for SNAr, especially in the presence of the powerful activating hydroxyl group. youtube.com Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution under standard conditions.

Role of Hydroxyl and Sulfonic Acid Functional Groups in Directing Reactivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of the existing substituents.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating and ortho, para-directing group. byjus.com This is due to its ability to donate a lone pair of electrons from the oxygen atom into the benzene ring's π-system through resonance (+R or +M effect). quora.comquora.comjove.com This donation of electron density significantly increases the nucleophilicity of the carbons at the ortho and para positions relative to the hydroxyl group, making them the primary sites for electrophilic attack. byjus.comlibretexts.org The resonance effect of the -OH group is much stronger than its electron-withdrawing inductive effect (-I effect). libretexts.org

Sulfonic Acid (-SO₃H) Group: The sulfonic acid group is a deactivating and meta-directing group. askfilo.comaakash.ac.in It withdraws electron density from the aromatic ring through a strong negative inductive effect (-I effect) and, to a lesser extent, a resonance effect (-R or -M effect). stackexchange.comquora.com This withdrawal of electrons makes the aromatic ring less reactive towards electrophiles and directs incoming substituents to the meta position, where the deactivating effect is least pronounced. aakash.ac.in

Combined Effect: In this compound, the directing influences of the substituents are in concert. The powerful ortho, para-directing hydroxyl group at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho). The bromine atoms at positions 3 and 5 and the sulfonic acid group at position 1 also influence the ring's reactivity. However, the activating and directing effect of the hydroxyl group is generally the dominant factor in determining the position of further substitution. msu.edu Therefore, an incoming electrophile will preferentially attack the available and sterically accessible ortho (position 6) and para (position 4) positions.

Protonation Equilibria and Acidity Studies

This compound is a dibasic acid, with two acidic protons originating from the sulfonic acid group and the phenolic hydroxyl group.

The sulfonic acid group is a strong acid, comparable in strength to sulfuric acid, and is expected to be almost completely ionized to its sulfonate form (-SO₃⁻) in aqueous solutions. drugbank.com For comparison, the predicted pKa for the sulfonic acid group in phenolsulfonic acid is approximately -2.6. drugbank.com

The phenolic hydroxyl group is significantly less acidic. For the parent p-phenolsulfonic acid, the second dissociation constant (pKₐ₂) for the phenolic proton is about 9.11 at 25 °C. nist.govwikipedia.org However, the presence of electron-withdrawing substituents on the benzene ring increases the acidity of the phenolic proton. nist.gov The two bromine atoms on the ring of this compound exert a strong electron-withdrawing inductive effect, which stabilizes the corresponding phenolate (B1203915) anion and thus lowers the pKₐ of the hydroxyl group, making it a stronger acid than the phenolic proton in p-phenolsulfonic acid. nist.gov

In highly concentrated acidic media, such as sulfuric acid, both the sulfonate and hydroxyl groups can be protonated. Studies on related phenolsulfonic acids using 13C NMR have shown that protonation occurs on both the -OR (R=H) and -SO₃⁻ groups. researchgate.net The pKₐ values for these protonation events for the conjugate acids of 2- and 4-phenolsulfonates are in the range of -6.34 to -6.66. researchgate.net

| Compound | Functional Group | Approximate pKₐ | Reference |

|---|---|---|---|

| p-Phenolsulfonic acid | Sulfonic Acid | -2.6 (Predicted) | drugbank.com |

| p-Phenolsulfonic acid | Phenolic Hydroxyl | 9.11 | wikipedia.org |

| Phenol (B47542) (Conjugate Acid) | Protonated Hydroxyl | -6.40 | researchgate.net |

| Phenolsulfonates (Conjugate Acids) | Protonated Hydroxyl/Sulfonate | -6.34 to -6.66 | researchgate.net |

Investigating Reaction Pathways and Intermediates

The primary reaction pathway for this compound involves electrophilic aromatic substitution. The generally accepted mechanism for this reaction proceeds in two main steps. msu.edulibretexts.org

Formation of the Arenium Ion: The reaction is initiated by the attack of the π-electron system of the aromatic ring on an electrophile (E⁺). masterorganicchemistry.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. msu.edumasterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or Wheland intermediate. wikipedia.orgchegg.com The positive charge in this intermediate is delocalized across the remaining sp²-hybridized carbons of the ring. wikipedia.org The stability of the arenium ion is a key factor in the reaction's feasibility and orientation; activating groups like the -OH group help to stabilize this intermediate, particularly when the attack is at the ortho or para positions. byjus.com

Restoration of Aromaticity: In the second, much faster step, a base present in the reaction mixture removes a proton (H⁺) from the sp³-hybridized carbon atom (the one bonded to the new electrophile). msu.edumasterorganicchemistry.com This restores the aromatic π-system, yielding the final substituted product. libretexts.org

In the case of ipso substitution, the electrophile attacks a carbon that already bears a substituent. govtpgcdatia.ac.in The subsequent step involves the departure of that substituent as a cation (or a neutral molecule after rearrangement), rather than the loss of a proton, to restore aromaticity. wikipedia.orgstackexchange.com For example, in the desulfonation-bromination of a phenolsulfonic acid, the arenium ion intermediate would lose SO₃ (and a proton) to yield the brominated phenol. youtube.com While the arenium ion is a widely accepted intermediate, some computational and experimental studies suggest that certain electrophilic aromatic substitutions may proceed through a concerted, single-transition-state pathway without the formation of a distinct arenium ion intermediate, especially in nonpolar media. nih.govresearchgate.net

Structural Characterization and Advanced Analytical Techniques

Advanced Spectroscopic Characterization Methods

No specific NMR data for 3,5-Dibromo-2-hydroxybenzenesulphonic acid has been found in the searched literature. This type of analysis would be crucial for confirming the chemical structure by identifying the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Detailed IR and Raman spectroscopic data for this compound are not available in the reviewed sources. These techniques would provide valuable information about the functional groups present in the molecule, such as the hydroxyl (-OH), sulfonic acid (-SO₃H), and carbon-bromine (C-Br) bonds, through their characteristic vibrational frequencies.

Specific UV-Vis spectroscopic data detailing the electronic transitions of this compound could not be located. This analysis would reveal information about the conjugated system of the benzene (B151609) ring and the effect of the various substituents on its electronic absorption properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3,5-Dibromo-2-hydroxybenzenesulphonic acid. These calculations provide a detailed picture of the molecule's orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key aspect of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large gap indicates high kinetic stability and lower chemical reactivity. mdpi.com For molecules similar in structure, DFT calculations using methods like B3LYP are commonly employed to determine these energy values. While specific experimental or calculated values for this compound are not widely published, calculations on analogous brominated hydroxy-aromatic compounds provide a reference for the expected range of the energy gap.

Table 1: Representative HOMO-LUMO Energy Gaps Calculated by Different Methods for Analogous Aromatic Compounds Note: This table presents typical values for structurally similar compounds to illustrate the data obtained from these calculations, not the specific values for this compound.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| DFT/B3LYP | -7.47 | -0.68 | 6.79 |

| HF/3-21G | -0.09 | -0.31 | 5.98 |

| MP2/3-21G | -0.08 | -0.30 | 5.98 |

Data is illustrative and based on findings for similar compounds like 3-bromo-2-hydroxypyridine (B31989) and others. mdpi.comresearchgate.net

The charge density distribution reveals how electrons are distributed within the molecule. This distribution can be analyzed using topological methods like the theory of "Atoms in Molecules" (AIM). icm.edu.pl Such analyses identify bond critical points and can characterize the nature of chemical bonds (e.g., covalent vs. ionic). icm.edu.pl

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. nih.gov These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the hydroxyl (-OH) and sulphonic acid (-SO₃H) groups, which are highly electronegative.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms of the hydroxyl and sulphonic acid groups.

Neutral Regions (Green): These areas have a near-zero potential and are less reactive.

The MEP map provides a clear picture of the molecule's size, shape, and charge distribution, which governs its intermolecular interactions. nih.gov

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational methods are highly effective in predicting spectroscopic data, which can then be used to interpret and assign experimental spectra. Quantum chemical calculations can determine vibrational frequencies (IR and Raman) and electronic transitions (UV-Visible).

By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical IR spectrum can be generated. nih.gov While calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity, they can be scaled to provide excellent agreement with experimental data. This allows for the precise assignment of vibrational modes to specific bonds or functional groups (e.g., O-H stretch, S=O stretch, C-Br stretch).

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This is crucial for understanding the electronic transitions, such as π → π* transitions within the benzene (B151609) ring.

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data Note: This table is a hypothetical representation for this compound, demonstrating how computational data aids in spectral assignment.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch | 3750 | 3525 | 3520 |

| C-H Stretch (Aromatic) | 3210 | 3017 | 3015 |

| S=O Asymmetric Stretch | 1390 | 1307 | 1305 |

| S=O Symmetric Stretch | 1185 | 1114 | 1112 |

| C-Br Stretch | 680 | 639 | 635 |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the structures and energies of transition states—the highest energy points along the reaction coordinate.

For this compound, this could involve modeling reactions such as electrophilic substitution on the aromatic ring or reactions involving the hydroxyl and sulphonic acid groups. Computational analysis can determine activation energies, providing quantitative predictions of reaction rates. This insight is fundamental to understanding the molecule's reactivity and designing synthetic pathways.

Molecular Dynamics Simulations for Solution-Phase Conformation and Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion.

For this compound, MD simulations can provide critical information on:

Solvation: How solvent molecules (e.g., water) arrange themselves around the solute molecule, particularly around the polar hydroxyl and sulphonic acid groups.

Conformation: The preferred three-dimensional shape (conformation) of the molecule in solution, including the orientation of the functional groups.

Intermolecular Interactions: The formation and dynamics of hydrogen bonds between the solute and solvent, or between solute molecules themselves. Studies on similar molecules like dihydroxybenzoic acids have shown that such simulations can reveal the propensity to form associated species in solution. researchgate.net This is crucial for understanding crystallization and self-assembly processes.

Derivatives and Functional Analogs of 3,5 Dibromo 2 Hydroxybenzenesulphonic Acid

Synthesis and Characterization of Novel Sulfonic Acid Derivatives

The synthesis of derivatives related to 3,5-Dibromo-2-hydroxybenzenesulphonic acid often involves multi-step electrophilic aromatic substitution reactions. A common strategy for analogous compounds starts with a simpler phenol (B47542) precursor. For instance, the synthesis of the related isomer 3,5-dibromo-4-hydroxybenzenesulfonic acid from phenol involves a three-step process: initial bromination, followed by sulfonation, and then a second bromination to yield the final product. askfilo.com The initial bromination of phenol with bromine (Br₂) in an inert solvent yields a mixture of 2-bromophenol (B46759) and 4-bromophenol, which can be separated. askfilo.com The desired isomer is then sulfonated using sulfur trioxide (SO₃). askfilo.com

A different approach to creating complex derivatives involves using a functionalized precursor, such as 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone, which can undergo a base-mediated Claisen-Schmidt condensation with various benzaldehyde (B42025) derivatives. mdpi.com This reaction produces chalcone (B49325) intermediates, which can then be cyclized to form flavone (B191248) derivatives. mdpi.com

The characterization of these newly synthesized derivatives relies on a suite of modern analytical techniques. Spectroscopic methods including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for elucidating their molecular structures. mdpi.com For crystalline solids, X-ray diffraction provides definitive information about the compound's three-dimensional structure and packing in the solid state. nih.gov Furthermore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to analyze the purity of the compounds. sielc.com A reverse-phase HPLC method using a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid can be used for the separation and analysis of this compound and its derivatives. sielc.com

Table 1: Synthesis of Related Aromatic Derivatives

| Starting Material | Reagents | Key Reaction Type | Product Class |

|---|

Structure-Reactivity Relationships in Analogue Compounds

The reactivity of this compound and its analogues is governed by the interplay of its functional groups: the electron-withdrawing sulfonic acid and bromine groups, and the activating hydroxyl group. These substituents influence the electron density of the aromatic ring and provide sites for further chemical reactions.

The hydroxyl and sulfonic acid groups are key to the molecule's acidic properties and its ability to participate in hydrogen bonding. In the analogue 3,5-dibromo-2-hydroxybenzoic acid, the presence of the carboxylic acid and phenolic hydroxyl groups allows for typical reactions such as esterification with alcohols under acidic conditions. smolecule.com The bromine atoms on the aromatic ring are relatively stable but can undergo nucleophilic substitution reactions under specific conditions, making the compound a versatile building block for more complex molecules. smolecule.com

Structure-activity relationship studies on derivatives have provided insights into how molecular modifications affect biological activity. In a study involving chalcone and flavone derivatives synthesized from a related 3,5-dibromo-2-hydroxyacetophenone precursor, researchers evaluated their ability to inhibit carbohydrate-hydrolyzing enzymes. mdpi.com The results demonstrated that the specific substitution patterns on the benzaldehyde-derived portion of the chalcone and flavone molecules significantly influenced their inhibitory potency against α-glucosidase and α-amylase. mdpi.com For example, flavone derivative 3c showed strong cytotoxicity against both MCF-7 and A549 cancer cell lines, while the parent chalcone 2a was also highly active against MCF-7 cells, indicating that these structural motifs possess potential for development as therapeutic agents. mdpi.com

Co-crystallization and Supramolecular Chemistry with the Compound

The hydroxyl and sulfonic acid groups of this compound make it an excellent candidate for forming co-crystals and participating in supramolecular assemblies. These interactions are driven by strong and directional hydrogen bonds. While specific studies on the co-crystallization of this compound are not detailed, the behavior of analogous aromatic acids provides significant insight into its potential.

For example, the related compound 3,5-dinitrobenzoic acid has been co-crystallized with various active pharmaceutical ingredients, forming salts that are held together by a network of hydrogen bonds. nih.govresearchgate.net In these structures, hydrogen bonds form between the carboxylic acid of the dinitrobenzoic acid and suitable functional groups on the partner molecule, such as amines. nih.govresearchgate.net These interactions can organize the molecules into complex, higher-order structures like chains or sheets. nih.govresearchgate.net Other non-covalent forces, such as π–π stacking interactions between aromatic rings, also play a crucial role in stabilizing the crystal lattice. nih.govnih.gov In the crystal structure of 3,5-dibromo-2-hydroxybenzoic acid, molecules form hydrogen-bonded dimers which then assemble into one-dimensional tapes through C—H⋯Br interactions and π–π stacking. nih.gov

Similarly, trimesic acid (TMA) is known to form extensive hydrogen-bonded organic frameworks. mdpi.com It co-crystallizes with various phenol derivatives to create two-dimensional honeycomb-like networks or even three-dimensional interpenetrated structures, held together by hydrogen bonds between the carboxylic acid groups of TMA and the hydroxyl groups of the phenols. mdpi.com This demonstrates how aromatic acids with multiple hydrogen-bonding sites can act as templates to organize other molecules into well-defined supramolecular architectures.

Table 2: Supramolecular Interactions in Analogue Co-crystals

| Aromatic Acid Component | Co-former | Dominant Interaction Types | Resulting Supramolecular Motif |

|---|---|---|---|

| 3,5-Dinitrobenzoic acid | Trihexyphenidyl | O—H⋯O, N—H⋯O, C—H⋯O | Chains and Sheets researchgate.net |

| 3,5-Dinitrobenzoic acid | Chlorprothixene | O—H⋯O, N—H⋯O, C—H⋯O | Sheets nih.govresearchgate.net |

| Trimesic acid | Phenol Derivatives | O—H⋯O | 1D Chains, 2D Honeycomb Networks mdpi.com |

| 3,5-Dibromo-2-hydroxybenzoic acid | Self-assembled | O—H⋯O, C—H⋯Br, π–π stacking | Dimers, 1D Tapes nih.gov |

Functionalization of the Aromatic Moiety for Specific Applications

The aromatic core of this compound and its analogues serves as a scaffold that can be functionalized to develop molecules for specific, high-value applications, particularly in pharmaceuticals and materials science.

One clear example is the use of related compounds as intermediates in drug synthesis. 3,5-Dibromo-4-hydroxybenzoic acid is a key intermediate used to prepare benzbromarone, a uricosuric agent for treating gout and hyperuricemia. chemicalbook.com This demonstrates how the dibrominated hydroxy-aromatic structure can be a crucial component of a larger, biologically active molecule.

Another powerful strategy involves building upon the aromatic core to create entirely new classes of compounds with tailored properties. The synthesis of 3,5-dibromo-4,6-dimethoxychalcones and their corresponding flavone derivatives is a prime example. mdpi.com By reacting a 3,5-dibromo-2-hydroxyacetophenone derivative with various aldehydes, researchers created a library of compounds with potential therapeutic uses. mdpi.com These derivatives were investigated as dual inhibitors of α-glucosidase and α-amylase for diabetes treatment, as well as for their antioxidant and anticancer properties. mdpi.com This work highlights how the functionalization of the aromatic moiety can transform a simple building block into a platform for discovering compounds with significant biological activity.

Catalytic Applications and Integration in Material Science

3,5-Dibromo-2-hydroxybenzenesulphonic Acid as an Acid Catalyst in Organic Synthesis

This compound possesses both acidic sulfonic acid and hydroxyl functional groups, alongside bromine substituents on the aromatic ring, suggesting its potential as an acid catalyst. However, detailed research into its specific applications in organic synthesis is not extensively documented in publicly available scientific literature.

Homogeneous Catalysis

As a sulfonic acid derivative, this compound is soluble in certain polar solvents, which would allow it to act as a homogeneous catalyst. In theory, the sulfonic acid group provides the Brønsted acidity necessary to catalyze a variety of acid-mediated reactions, such as esterification, hydrolysis, and certain condensation reactions. The electronic effects of the bromine atoms and the hydroxyl group could modulate its catalytic activity and selectivity compared to simpler sulfonic acids like p-toluenesulfonic acid. Despite this potential, specific studies detailing the use of this compound as a homogeneous catalyst, including reaction yields, scope, and mechanistic investigations, are not readily found in the surveyed literature.

Development of Heterogeneous Catalysts via Functionalization of Inorganic Supports

Applications in Multi-component Reactions and Condensation Processes

Multi-component reactions (MCRs) and condensation processes are highly efficient methods for the synthesis of complex molecules in a single step. Acid catalysts are frequently employed to facilitate these transformations. While substituted phenols and sulfonic acids are known to participate in or catalyze various condensation reactions, specific examples of this compound being used as a catalyst in MCRs or specific condensation processes are not described in the available scientific literature.

Role in the Preparation of Advanced Functional Materials

The term "advanced functional materials" encompasses a wide range of materials designed for specific applications, from electronics to energy storage. The incorporation of molecules like this compound into polymers or other material frameworks could impart specific properties such as flame retardancy (due to the bromine content), ion-exchange capabilities (from the sulfonic acid group), or altered electronic properties. However, a review of the scientific literature did not yield specific examples or research studies on the use of this compound as a building block or functional additive in the preparation of advanced functional materials.

Catalyst Performance Evaluation: Efficiency, Selectivity, and Reusability

A thorough evaluation of a catalyst's performance involves assessing its efficiency (in terms of reaction rates and yields), selectivity (the ability to favor the formation of a specific product), and reusability (for heterogeneous catalysts). As no specific catalytic applications of this compound were identified in the literature, there is consequently no available data on its performance. Therefore, it is not possible to provide data tables or a detailed discussion on its efficiency, selectivity, and reusability in specific chemical transformations.

Environmental Behavior and Advanced Remediation Studies

Environmental Occurrence and Distribution as Potential Disinfection Byproducts

The formation of brominated disinfection byproducts is a growing concern, particularly in water sources with elevated bromide concentrations. uga.eduresearchgate.net Disinfection processes, such as chlorination, can oxidize bromide to hypobromous acid, which is a more potent halogenating agent than hypochlorous acid and readily reacts with organic precursors to form brominated DBPs. uga.edu These brominated compounds are often more cytotoxic and genotoxic than their chlorinated counterparts. acs.org

Recent advancements in analytical chemistry, particularly the use of high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the identification of novel classes of polar DBPs that were previously undetected. dphen1.comresearchgate.net Studies have confirmed the presence of various halogenated sulfonic acids in disinfected drinking water and swimming pools. acs.orgnih.gov For instance, haloacetonitrilesulfonic acids and haloacetaldehydesulfonic acids, including brominated variants, have been detected in European tap water and swimming pools at concentrations ranging from nanograms to hundreds of nanograms per liter. acs.orgresearchgate.net

While direct monitoring data for 3,5-Dibromo-2-hydroxybenzenesulphonic acid is not widely available, its formation is plausible under conditions conducive to DBP formation. The presence of both a phenol (B47542) ring—a common DBP precursor—and a sulfonic acid group, combined with the detection of other polybrominated phenolic DBPs like 2,4,6-tribromophenol (B41969) and 3,5-dibromo-4-hydroxybenzoic acid, suggests that similar brominated hydroxybenzenesulphonic acids could be formed. dphen1.com The identification of these related compounds underscores the likelihood of this compound occurring as a trace, polar DBP in disinfected water systems rich in bromide.

| DBP Class | Examples | Typical Occurrence | Analytical Method |

|---|---|---|---|

| Brominated Phenolic DBPs | 2,4,6-Tribromophenol, 3,5-Dibromo-4-hydroxybenzoic acid | Drinking Water, Swimming Pools | LC-MS/MS |

| Halogenated Sulfonic Acid DBPs | Haloacetonitrilesulfonic acids (HANSAs), Haloacetaldehydesulfonic acids (HAcAlSAs) | Drinking Water, Swimming Pools (ng/L levels) | SFC-HRMS, LC-MS/MS |

| Potential Emerging DBPs | This compound | Expected in bromide-rich disinfected water | LC-MS/MS, HRMS |

Degradation Pathways and Transformation Products

The environmental persistence of this compound is dictated by its chemical structure. Aromatic sulfonic acids are known for their stability, but they can be degraded through biological or chemical processes. brandeis.edunih.gov The degradation of this compound would likely proceed through the cleavage of the carbon-sulfur bond (desulfonation) and the carbon-bromine bonds (debromination).

Under advanced oxidation processes, the degradation mechanism is primarily initiated by the attack of highly reactive species, such as hydroxyl radicals (•OH). The proposed degradation pathway would involve several key steps:

Hydroxyl Radical Attack: The •OH radical attacks the electron-rich aromatic ring, leading to the formation of hydroxylated intermediates.

Desulfonation: The attack on the carbon atom bearing the sulfonic acid group can lead to the cleavage of the C-S bond, releasing the sulfur as sulfate (B86663) (SO₄²⁻). cusat.ac.innih.gov

Debromination: Concurrently, hydroxyl radicals can displace the bromine atoms, releasing them as bromide ions (Br⁻). This step is common in the degradation of brominated organic compounds. mdpi.com

Ring Cleavage: Following the removal of the functional groups and further hydroxylation, the aromatic ring becomes unstable and opens, forming various short-chain organic acids (e.g., maleic acid, oxalic acid, formic acid).

Mineralization: These smaller organic acids are subsequently oxidized to carbon dioxide (CO₂) and water (H₂O), representing the complete mineralization of the parent compound.

The primary transformation products would therefore include hydroxylated and debrominated analogues of the parent molecule, with sulfate and bromide ions as the main inorganic byproducts.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Given the likely recalcitrance of halogenated sulfonic acids to conventional water treatment, Advanced Oxidation Processes (AOPs) are considered a promising technology for their removal. sciensage.info AOPs are characterized by the in-situ generation of powerful oxidizing agents, most notably the hydroxyl radical, which can non-selectively degrade a wide range of refractory organic pollutants. sciensage.info Among various AOPs, heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) has been extensively studied for the degradation of halogenated and aromatic compounds. northwestern.edu

The mechanism of TiO₂ photocatalysis begins when the semiconductor absorbs photons with energy exceeding its band gap, creating electron-hole pairs (e⁻/h⁺). These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes (h⁺) can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals (•OH), while electrons (e⁻) can reduce adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), which can lead to further formation of reactive oxygen species.

The primary degradation mechanism for this compound involves the attack of these photogenerated radicals on the molecule, as described in the degradation pathways section.

The kinetics of photocatalytic degradation for many organic pollutants are often described by the Langmuir-Hinshelwood (L-H) model. asianpubs.org At low initial pollutant concentrations, the model simplifies to a pseudo-first-order rate equation:

ln(C₀/C) = k_app * t

Where:

C₀ is the initial concentration of the pollutant.

C is the concentration at time t .

k_app is the apparent pseudo-first-order rate constant.

This model implies that the rate of degradation is directly proportional to the concentration of the pollutant adsorbed on the catalyst surface. asianpubs.org

The efficiency of the photocatalytic degradation of this compound is influenced by several key operational parameters.

| Parameter | Influence on Efficiency | Reasoning |

|---|---|---|

| pH | Highly influential; optimal degradation is typically in acidic conditions for sulfonic acids. acs.orgresearchgate.net | Affects the surface charge of the photocatalyst (TiO₂ is positively charged at low pH) and the speciation of the substrate. Acidic pH enhances the adsorption of the anionic sulfonate onto the catalyst surface. cusat.ac.inresearchgate.net |

| Initial Concentration | Degradation rate increases with concentration up to a saturation point. | At low concentrations, the reaction is first-order. At high concentrations, active sites on the catalyst become saturated, and light penetration may be hindered, slowing the relative degradation rate. asianpubs.orgresearchgate.net |

| Catalyst Loading | Increases to an optimal value, then decreases. | An increase in catalyst provides more active sites. However, excessive loading leads to particle aggregation and increased light scattering, which reduces the illuminated surface area and overall efficiency. researchgate.netresearchgate.net |

| Irradiation Conditions | Higher light intensity generally increases the degradation rate. | Increased photon flux generates more electron-hole pairs, leading to a higher concentration of reactive oxygen species. The effect may plateau at very high intensities. asianpubs.org |

A thorough analysis of photocatalytic degradation requires the identification and quantification of intermediate byproducts to assess the extent of mineralization and ensure that no compounds of higher toxicity are formed. For this compound, this would involve monitoring the disappearance of the parent compound and the appearance of degradation products.

Expected organic byproducts include mono- and di-hydroxylated derivatives, as well as compounds formed after initial desulfonation or debromination, such as dibromocatechol or bromophenol sulfonic acids. As the reaction progresses, these aromatic intermediates are further broken down into aliphatic carboxylic acids (e.g., oxalic acid, formic acid). researchgate.net Complete mineralization is confirmed by the total organic carbon (TOC) removal and the stoichiometric release of inorganic ions, namely sulfate (SO₄²⁻) and bromide (Br⁻), which can be quantified using ion chromatography. researchgate.net

Environmental Analytical Methodologies for Trace Detection and Monitoring

The detection of polar, ionic, and often non-volatile DBPs like this compound in complex water matrices presents a significant analytical challenge. nih.gov Standard methods for volatile DBPs, such as gas chromatography (GC), are not suitable without derivatization. Therefore, advanced analytical techniques are required for their trace detection and monitoring.

The primary method for the analysis of such emerging DBPs is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source operated in negative ion mode, which is highly sensitive for anionic compounds like sulfonic acids. acs.orgsciex.com

| Analytical Technique | Principle | Application for this compound |

|---|---|---|

| LC-MS/MS (Triple Quadrupole) | Separation by liquid chromatography followed by mass analysis based on parent and fragment ion masses. | Targeted quantification at very low levels (ng/L). Precursor ion scanning for m/z 79 and 81 can be used for the selective discovery of unknown brominated compounds. dphen1.comdocumentsdelivered.com |

| LC-HRMS (e.g., Q-TOF, Orbitrap) | Separation by LC followed by high-resolution mass spectrometry. | Non-targeted screening and identification of unknown DBPs by providing accurate mass measurements for elemental formula determination. researchgate.netacs.org |

| Supercritical Fluid Chromatography (SFC)-HRMS | Uses supercritical CO₂ as the mobile phase for separating polar compounds. | An alternative chromatographic technique to better retain and analyze highly polar DBPs that are challenging for traditional reversed-phase LC. acs.orgresearchgate.net |

| Ion Chromatography (IC) | Separation of ions based on their interaction with an ion-exchange resin. | Quantification of the parent sulfonic acid and its inorganic degradation byproducts (sulfate and bromide). nih.gov |

These sophisticated methods are crucial for monitoring the occurrence of this compound in drinking water, understanding its formation pathways, and evaluating the effectiveness of remediation technologies. nih.govresearchgate.net

Chromatographic Techniques: HPLC and UPLC for Separation and Quantification

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstones for the separation and quantification of this compound. These techniques leverage the compound's physicochemical properties to achieve high-resolution separation from other components in a sample.

Reverse-phase chromatography is the most common mode employed for the analysis of polar aromatic compounds like this compound. In this approach, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for the separation of a closely related isomer, 3,5-Dibromo-4-hydroxybenzenesulphonic acid, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. To ensure the compound is in a non-ionized state and to improve peak shape, the mobile phase is often acidified with phosphoric acid or formic acid. The use of formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer, as it is a volatile buffer.

UPLC, a more recent advancement, utilizes columns packed with smaller particles (typically sub-2 µm) and can operate at higher pressures. This results in significantly faster analysis times and improved resolution compared to traditional HPLC. For this compound, a UPLC method would offer the advantage of high-throughput analysis, which is essential for monitoring its presence in numerous environmental samples. The fundamental principles of separation in UPLC remain the same as in HPLC, with the primary benefit being the enhanced speed and efficiency.

The detection of this compound is typically achieved using a UV detector, as the aromatic ring and the substituents confer strong ultraviolet absorbance. The selection of the optimal detection wavelength is critical for achieving high sensitivity.

Interactive Data Table: Illustrative HPLC and UPLC Parameters for Analysis of Dibromo-hydroxybenzenesulphonic Acid Isomers

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., Newcrom R1), 5 µm particle size | C18, sub-2 µm particle size |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid or Formic Acid | Acetonitrile/Water with Formic Acid |

| Flow Rate | 0.8 - 1.2 mL/min | 0.4 - 0.6 mL/min |

| Detection | UV-Vis Detector | Photodiode Array (PDA) Detector |

| Typical Run Time | 10 - 20 minutes | 2 - 5 minutes |

Mass Spectrometry (MS) and Hyphenated Techniques for Identification

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification of this compound. When coupled with a chromatographic separation technique such as HPLC or UPLC (LC-MS), it provides both retention time data for quantification and mass-to-charge ratio (m/z) information for structural elucidation.

The presence of two bromine atoms in the structure of this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, where M is the mass of the ion containing two 79Br atoms. This isotopic signature is a powerful diagnostic tool for confirming the presence of two bromine atoms in an unknown compound. libretexts.orglibretexts.org

The analysis of a related compound, 2-hydroxybenzoic acid, by LC-MS/MS shows a characteristic loss of CO₂ (44 amu) from the deprotonated molecule. researchgate.net For this compound, we would expect to see fragmentation related to both the sulfonic acid and the hydroxylated dibrominated benzene (B151609) ring.

Interactive Data Table: Predicted Mass Spectral Data for this compound

| Ion | Predicted m/z (for 79Br) | Predicted m/z (for 81Br) | Notes |

| [M-H]⁻ | 328.8 | 332.8 | Molecular ion (negative ion mode) |

| [M-H-SO₃]⁻ | 248.9 | 252.9 | Loss of sulfonic acid group |

| [Fragment] | Varies | Varies | Further fragmentation of the dibromophenol moiety |

Coulometric Titration for Acidic Functionality Assessment

Coulometric titration is an absolute analytical method that can be employed to determine the acidic functionality of this compound. This technique relies on the generation of a titrant in situ by electrolysis, with the amount of titrant generated being directly proportional to the total charge passed, which is measured with high accuracy.

The acidic nature of this compound arises from both the sulfonic acid group and the phenolic hydroxyl group. The sulfonic acid group is strongly acidic, while the phenolic hydroxyl group is weakly acidic. The acidity of the phenolic group is influenced by the presence of the electron-withdrawing bromine and sulfonic acid substituents on the aromatic ring. pharmaguideline.comlibretexts.orgyoutube.com

In a coulometric acid-base titration, a constant current is passed through an electrochemical cell to generate hydroxide ions (OH⁻) at the cathode. These hydroxide ions then react with the acidic protons of this compound. The endpoint of the titration, which corresponds to the complete neutralization of the acidic groups, can be detected using a suitable indicator or by monitoring the potential of the solution potentiometrically.

The strong acidity of the sulfonic acid group would be neutralized first, followed by the weaker phenolic hydroxyl group. This may allow for the differentiation and separate quantification of the two acidic functionalities, providing valuable information about the compound's properties. The principles of coulometric titration are well-established for the analysis of strong and weak acids, including sulfuric acid and various phenolic compounds. uicinc.comgoogle.comdtic.milmachinerylubrication.comdatapdf.com

Interactive Data Table: Principles of Coulometric Titration for this compound

| Parameter | Description |

| Principle | Generation of OH⁻ titrant by electrolysis at a constant current. |

| Reaction | R-SO₃H + OH⁻ → R-SO₃⁻ + H₂OAr-OH + OH⁻ → Ar-O⁻ + H₂O |

| Endpoint Detection | Potentiometric or with a chemical indicator. |

| Quantification | Based on Faraday's laws of electrolysis (charge passed is proportional to the amount of substance reacted). |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Process Intensification

Future research into the synthesis of 3,5-Dibromo-2-hydroxybenzenesulphonic acid is moving beyond traditional batch methods towards greener, more efficient, and intensified processes. The primary goals are to enhance regioselectivity, improve yield, reduce waste, and develop scalable, continuous manufacturing systems.

The synthesis fundamentally involves the sulfonation and bromination of a phenolic precursor. The order and conditions of these electrophilic aromatic substitution reactions are critical for achieving the desired 2,3,5-substitution pattern on the benzene (B151609) ring. The hydroxyl group is a strongly activating ortho-, para-director, while the sulfonic acid group is a deactivating meta-director. Harnessing this interplay is key.

Key research frontiers include:

Advanced Catalysis : Investigation into novel catalysts for the bromination step is a priority. While elemental bromine can be used, research is needed on solid acid catalysts, zeolites, or metal-based catalysts (e.g., copper bromide) that can improve the regioselectivity of bromination on the activated phenolsulfonic acid ring and minimize the formation of isomers. google.com The use of catalytic additives capable of halogen bonding, such as lactic or mandelic acid, could enhance the reactivity of brominating agents like N-bromosuccinimide (NBS) under milder, aqueous conditions. nsf.gov

Process Intensification with Flow Chemistry : Transitioning the synthesis from batch reactors to continuous-flow microreactors is a major area for future development. google.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, which is crucial for managing the highly exothermic nature of sulfonation and bromination. mdpi.comresearchgate.net This approach can lead to higher yields, improved safety, and reduced solvent usage. nih.gov Research will likely focus on developing stable packed-bed reactors with immobilized catalysts and integrating real-time analytical monitoring for process optimization. nih.gov

A comparative table of potential synthetic approaches for future investigation is presented below.

| Parameter | Traditional Batch Synthesis | Future Continuous Flow Synthesis |

| Reaction Vessel | Large stirred-tank reactor | Microreactor or packed-bed reactor |

| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio |

| Catalyst | Homogeneous (e.g., H₂SO₄, Br₂) | Heterogeneous/Immobilized (e.g., solid acids, supported metals) |

| Control | Manual/Semi-automated | Fully automated with Process Analytical Technology (PAT) |

| Safety | Higher risk due to large volumes | Inherently safer due to small hold-up volume nih.gov |

| Yield & Selectivity | Moderate to good | Potentially higher and more consistent |

| Scalability | Scaling-up can be challenging | Scaling-out by parallelization is simpler mdpi.com |

Design and Synthesis of Advanced Materials Incorporating this compound Moieties

The unique combination of a hydroxyl group, a sulfonic acid group, and two bromine atoms makes this compound an attractive building block, or moiety, for the creation of advanced functional materials. Research is anticipated to focus on leveraging these features to design materials with tailored properties for specialized applications.

Functional Polymers : A significant research avenue is the incorporation of the this compound moiety into polymer backbones or as a pendant group. The presence of bromine atoms can impart flame-retardant properties to the resulting polymers. mdpi.com The sulfonic acid group can enhance ion exchange capabilities, hydrophilicity, and catalytic activity. Future work will involve the synthesis of specialty polymers like polyesters, polyamides, or phenolic resins where this compound is used as a functional monomer. google.com The goal is to create high-performance polymers with enhanced thermal stability and chemical resistance for use in demanding environments.

Metal-Organic Frameworks (MOFs) : The sulfonic acid group is an ideal functional group for use in the organic linkers that connect metal nodes to form MOFs. alfa-chemistry.com Future research will explore the synthesis of novel MOFs using a derivative of this compound as the organic linker. rsc.orgrsc.org The resulting "sulfo-bromo-functionalized" MOFs could exhibit unique properties. The sulfonic acid groups can create strong Brønsted acid sites, making the MOFs highly active heterogeneous catalysts for various organic reactions. nih.gov Furthermore, the polar, functionalized channels could be highly selective for gas storage and separation (e.g., CO₂, SO₂) or for the detection of specific ions in solution. acs.org

The table below outlines potential properties imparted by this moiety to advanced materials.

| Material Class | Imparted Property | Potential Application |

| Specialty Polymers | Flame Retardancy, Thermal Stability | Electronics, aerospace components |

| Ion Exchange Capacity | Water purification membranes, catalysts | |

| Metal-Organic Frameworks | Brønsted Acidity, High Catalytic Activity | Heterogeneous catalysis nih.gov |

| Selective Adsorption | Gas separation, chemical sensors rsc.org | |

| Composite Materials | Enhanced Interfacial Bonding | High-strength composites, adhesives |

In-depth Mechanistic Understanding of Environmental Transformation Processes

As with many halogenated aromatic compounds, understanding the environmental fate of this compound is crucial. Future research will focus on elucidating the specific biotic and abiotic degradation pathways to predict its persistence, mobility, and potential formation of transformation products in the environment.

Biodegradation Pathways : The microbial degradation of halogenated aromatic compounds is a key area of investigation. nih.govresearchgate.net Research is needed to identify specific microorganisms and enzymatic systems capable of metabolizing this compound. Key transformation processes to investigate include:

Reductive Debromination : Under anaerobic conditions, microorganisms may remove the bromine atoms, a critical first step in detoxification. nih.gov

Oxidative Degradation : Aerobic bacteria often utilize dioxygenase enzymes to attack the aromatic ring, leading to ring cleavage and eventual mineralization. mdpi.com

Desulfonation : Enzymatic cleavage of the carbon-sulfur bond to remove the sulfonic acid group is another plausible metabolic pathway that requires investigation. core.ac.uk

Abiotic Degradation : Non-biological processes can also contribute to the compound's transformation. Photodegradation, in particular, is a likely pathway for compounds of this nature in sunlit surface waters. mdpi.comscispace.com Future studies should focus on:

Direct Photolysis : Investigating the effect of UV and solar radiation on the molecule to determine its photostability and identify photoproducts, which could include desulfonated or de-brominated species.

Indirect Photolysis : Assessing the role of reactive oxygen species (e.g., hydroxyl radicals) present in natural waters in accelerating the degradation process.

Metabolite Identification : A critical component of these studies will be the identification of intermediate and final transformation products. The metabolism of brominated flame retardants often results in hydroxylated and debrominated metabolites, which can have different toxicological profiles than the parent compound. nih.govmagtech.com.cnnih.gov Advanced analytical techniques will be essential to track the formation and decay of these transient species.

| Transformation Process | Potential Key Reaction | Expected Outcome |

| Biotic (Microbial) | Reductive Debromination | Removal of Br atoms, reduced toxicity nih.gov |

| Dioxygenase Attack | Aromatic ring cleavage, mineralization mdpi.com | |

| Desulfonation | Removal of SO₃H group core.ac.uk | |

| Abiotic (Photochemical) | Direct Photolysis | UV-induced bond cleavage (C-Br, C-S) |

| Indirect Photolysis | Oxidation by hydroxyl radicals scispace.com |

Development of High-Throughput Analytical Techniques for Complex Matrices

To support research into synthesis, materials science, and environmental fate, the development of robust and efficient analytical methods is paramount. Future work will focus on creating high-throughput techniques capable of detecting and quantifying this compound and its derivatives in complex samples such as industrial process streams, polymer extracts, and environmental matrices (water, soil).

UPLC-MS/MS Method Development : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for sensitive and selective quantification of organic compounds. researchgate.net Future research should establish validated UPLC-MS/MS methods for this specific compound and its expected metabolites. nih.govpreprints.org This involves optimizing chromatographic separation, ionization efficiency (likely electrospray ionization), and fragmentation patterns for multiple reaction monitoring (MRM), enabling trace-level detection. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Non-Target Screening : For environmental monitoring and metabolite discovery, non-targeted screening approaches using high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) are essential. ub.edu Future analytical strategies should incorporate this compound into suspect screening lists. Advanced data processing techniques, such as mass defect filtering based on the unique mass signature of bromine, can be employed to automatically search complex datasets for the presence of this compound and related halogenated transformation products without the need for pure analytical standards. nih.govnih.govresearchgate.net This high-throughput approach can help to rapidly assess its presence in a wide range of environmental samples.

| Analytical Technique | Research Goal | Key Advantages |

| UPLC-MS/MS | Targeted quantification of parent compound and known metabolites | High sensitivity, high selectivity, validated for regulatory use nih.gov |

| LC-HRMS (Q-TOF, Orbitrap) | Non-targeted screening and identification of unknown transformation products | Comprehensive sample profiling, retrospective data analysis |

| Mass Defect Filtering | Automated data mining for halogenated compounds | High-throughput screening, identification of novel derivatives nih.gov |

| Ion-Exchange Chromatography | Separation of highly polar isomers and related sulfonic acids | Improved separation for complex mixtures of sulfonated aromatics nih.gov |

Q & A

Q. What experimental designs mitigate interference from coexisting halogens in biological interaction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.